REACTION_CXSMILES
|
Cl[C:2]1[N:11]=[C:10]2[C:5]([C:6](=[O:18])[C:7]([C:15]([OH:17])=[O:16])=[CH:8][N:9]2[CH:12]2[CH2:14][CH2:13]2)=[CH:4][C:3]=1[F:19].C(OC([NH:27][CH:28]1[CH2:32][CH2:31][NH:30][CH2:29]1)=O)(C)(C)C.N12CCCN=C1CCCCC2>C(#N)C>[NH2:27][CH:28]1[CH2:32][CH2:31][N:30]([C:2]2[N:11]=[C:10]3[C:5]([C:6](=[O:18])[C:7]([C:15]([OH:17])=[O:16])=[CH:8][N:9]3[CH:12]3[CH2:14][CH2:13]3)=[CH:4][C:3]=2[F:19])[CH2:29]1
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Name
|
|
Quantity
|
5.65 g
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Type
|
reactant
|
Smiles
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ClC1=C(C=C2C(C(=CN(C2=N1)C1CC1)C(=O)O)=O)F
|
Name
|
|
Quantity
|
4.65 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1CNCC1
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Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
|
N12CCCCCC2=NCCC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Type
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CUSTOM
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Details
|
was stirred at 60° C. for one hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
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DISSOLUTION
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Details
|
the residue was dissolved in 100 ml of trifluoroacetic acid
|
Type
|
STIRRING
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Details
|
After stirring at room temperature for one hour
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Duration
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1 h
|
Type
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CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
FILTRATION
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Details
|
After filtering through a fiber glass pad
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Type
|
CUSTOM
|
Details
|
The resulting precipitate was removed by filtration
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Type
|
WASH
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Details
|
washed with water, 2-propanol, ether
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1CN(CC1)C1=C(C=C2C(C(=CN(C2=N1)C1CC1)C(=O)O)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.5 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |